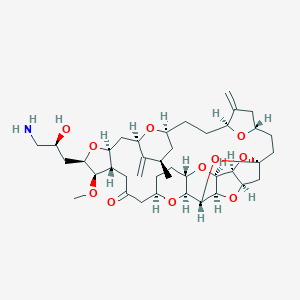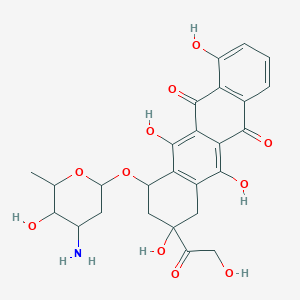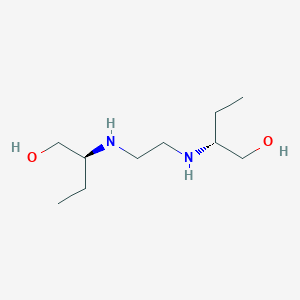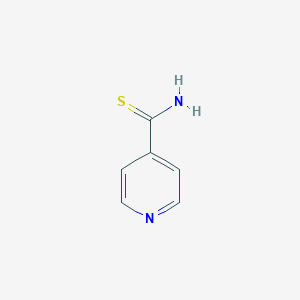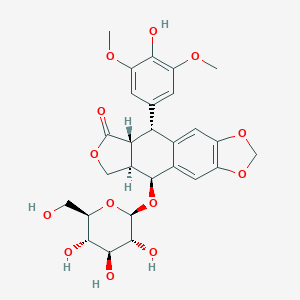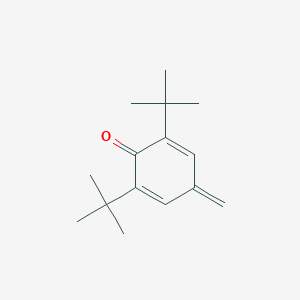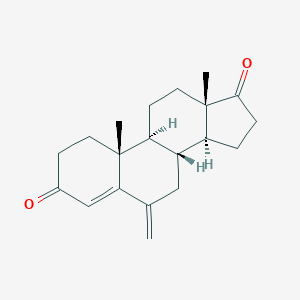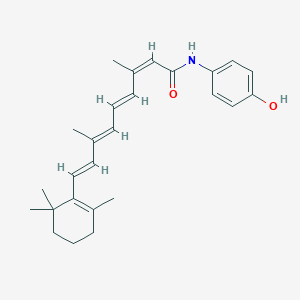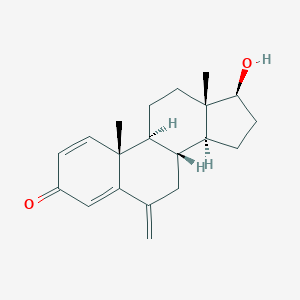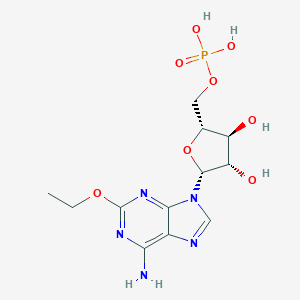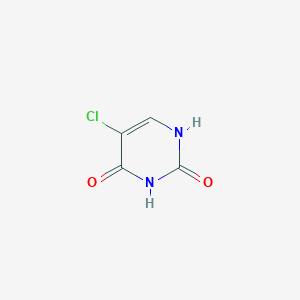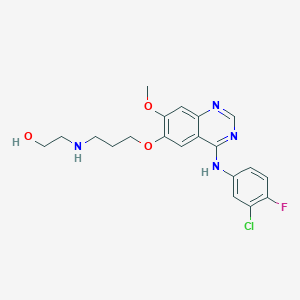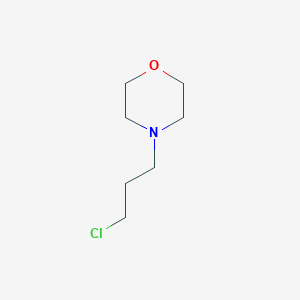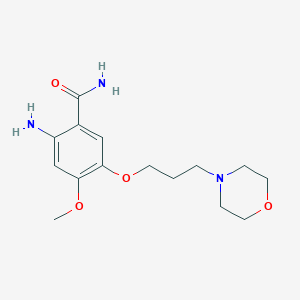
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
概要
説明
The compound “4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring. This core is substituted at the 4-position with an amino group linked to a 3-chloro-4-fluorophenyl group, and at the 6-position with an acetate group .科学的研究の応用
Synthesis and Structure Analysis
- A study focused on the synthesis and crystal structure of a related compound, demonstrating its potential as an effective inhibitor for lung cancer cell proliferation. This highlights the compound's relevance in oncology research (Cai et al., 2019).
Antitumor Activities
- Research on novel diazole 4-aminoquinazoline derivatives, including a compound similar to 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate, has shown significant inhibitory activities against cancer cell lines. This indicates its potential utility in developing new cancer treatments (Wen-j, 2015).
Radiosynthesis for PET Imaging
- A compound structurally related to 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate was synthesized for use in PET imaging, suggesting its applicability in diagnostic imaging, particularly for EGFR, HER2, and HER3 signaling in cancer (Wang, Gao, & Zheng, 2014).
Novel Antibacterial Applications
- A study on fluoroquinolones, including compounds similar to the target compound, demonstrated potent antibacterial activities, indicating its potential use in developing new antibiotics (Kuramoto et al., 2003).
PET Imaging Agents for Tumor Detection
- Novel F-18 labeled 4-aminoquinazoline derivatives, closely related to the target compound, were synthesized and evaluated, indicating their potential as PET imaging agents for tumor detection (Chen et al., 2012).
Additional Antitumor Synthesis Studies
- Further studies on novel 4-aminoquinazoline derivatives suggest their significant activities against cancer cell proliferation, underscoring the compound's importance in cancer research (Li, 2015).
特性
IUPAC Name |
[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O3/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10/h3-8H,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGPUOTYQQFHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610743 | |
| Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate | |
CAS RN |
788136-89-0 | |
| Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

